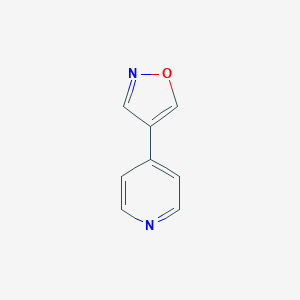

4-Pyridin-4-yl-1,2-oxazole

Description

Properties

CAS No. |

197251-70-0 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-pyridin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H |

InChI Key |

ODACNUQYASNCRB-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CON=C2 |

Canonical SMILES |

C1=CN=CC=C1C2=CON=C2 |

Synonyms |

Pyridine, 4-(4-isoxazolyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-Pyridin-4-yl-1,2-oxazole derivatives as effective anticancer agents. A notable investigation synthesized a library of aryl amide derivatives based on pyridine-imidazo[1,2-a]pyrazine-oxazoles. These compounds were tested against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic activity, with one compound (14a) showing superior efficacy compared to standard treatments like etoposide .

Antimicrobial Activity

This compound has also been explored for its antibacterial properties. Research focused on the synthesis of novel imidazole-fragment-decorated oxazole derivatives demonstrated promising antibacterial activity against several virulent phytopathogenic bacteria. The compounds displayed effective inhibition with EC50 values significantly lower than those of commercial bactericides, indicating their potential as alternatives in agricultural applications .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of substituted oxazole derivatives against cancer cell lines, researchers synthesized a series of compounds and evaluated their cytotoxicity. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting that structural modifications could enhance their anticancer properties .

Case Study 2: Antibacterial Properties

A separate investigation focused on the antibacterial activity of this compound derivatives revealed that some compounds exhibited excellent in vitro activity against resistant strains of bacteria. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of specific substitutions on the oxazole ring for enhancing antimicrobial potency .

Data Tables

Comparison with Similar Compounds

4,5-Dimethyl-3-phenyl-1,2-oxazole

- Core Structure : 1,2-oxazole with methyl groups at positions 4 and 5 and a phenyl group at position 3.

- Properties: Molecular formula C₁₁H₁₁NO (MW: 173.21 g/mol). Lacks the pyridyl substituent, reducing polarity and hydrogen-bonding capacity compared to 4-Pyridin-4-yl-1,2-oxazole. Applications include use as an intermediate in organic synthesis .

3-Dihydro-1,2-oxazole Benzopyran-2-one Derivatives

- Core Structure: 1,2-oxazole fused with a benzopyranone moiety.

- Activity : Substituted derivatives (e.g., SR1–SR6) exhibit DNA gyrase B inhibition (docking scores: -3.38 to -2.15 kcal/mol) and antibacterial properties. Compound SR3 showed the strongest interaction (-3.38 kcal/mol), highlighting the role of substituents in bioactivity .

Pyroxasulfone

- Core Structure : 1,2-oxazole with sulfonyl and trifluoromethyl groups.

- Application : Herbicide inhibiting very-long-chain fatty acid (VLCFA) biosynthesis. Demonstrates the agrochemical utility of 1,2-oxazole derivatives, contrasting with pharmaceutical applications of pyridyl-substituted analogues .

1,2,4-Oxadiazole Analogues

5-(3,4-Diethoxyphenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

- Core Structure : 1,2,4-oxadiazole with pyridin-4-yl and diethoxyphenyl groups.

- The additional nitrogen in the oxadiazole ring enhances stability and binding affinity compared to 1,2-oxazole derivatives .

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

- Core Structure : 1,2,4-oxadiazole with pyridin-4-yl and piperidinyl groups.

- Application : Used in pharmaceutical research (95% purity), emphasizing the versatility of pyridyl-heterocycle hybrids .

Comparative Analysis Table

Key Research Findings

- Bioactivity: 1,2-oxazole derivatives with aromatic substituents (e.g., pyridyl or benzopyranone) show enhanced interactions with biological targets like DNA gyrase or S1PRs .

- Structural Impact : Replacing 1,2-oxazole with 1,2,4-oxadiazole increases nitrogen content, improving hydrogen-bonding capacity and metabolic stability .

- Agrochemical vs. Pharmaceutical Use : Substituents dictate application; electron-withdrawing groups (e.g., trifluoromethyl) favor herbicidal activity, while pyridyl groups align with receptor targeting .

Preparation Methods

Robinson-Gabriel Cyclocondensation

The Robinson-Gabriel method, first described in 1909, remains a foundational approach for synthesizing oxazole derivatives. This two-step protocol involves cyclodehydration of α-acylamino ketones using acidic agents such as polyphosphoric acid (PPA) or phosphorous oxychloride (POCl₃). For 4-pyridin-4-yl-1,2-oxazole, the reaction proceeds via protonation of the acylamino keto intermediate, followed by intramolecular cyclization and dehydration (Fig. 1A). While traditional conditions yield 40–50%, modifications using PPA increase yields to 60–70%. Challenges include regioselectivity control and byproduct formation due to competing dehydration pathways.

Bredereck Reaction

The Bredereck reaction employs α-haloketones and amides to construct oxazole rings. For this compound, α-bromopyridine-4-carbaldehyde reacts with formamide under basic conditions to form the oxazole core (Fig. 1B). This method is advantageous for its simplicity and scalability, producing 2,4-disubstituted oxazoles in 65–75% yields. Recent improvements utilize α-hydroxyketones as starting materials, reducing halogenated waste and enhancing atom economy.

Van Leusen Oxazole Synthesis

Van Leusen’s method leverages Tosylmethyl isocyanide (TosMIC) to form oxazoles via base-induced cyclization. When applied to this compound, pyridine-4-carbaldehyde reacts with TosMIC in the presence of potassium tert-butoxide, yielding the target compound in 55–65% efficiency (Fig. 1C). While effective, this method requires anhydrous conditions and generates stoichiometric sulfinate byproducts.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. A 2023 study demonstrated that irradiating a mixture of pyridine-4-carbaldehyde, TosMIC, and potassium phosphate in isopropyl alcohol at 65°C for 8 minutes achieves 85% yield of this compound. This method reduces reaction times from hours to minutes and enhances reproducibility (Table 1).

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional (Van Leusen) | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12–24 hours | 8 minutes |

| Yield | 55–65% | 80–85% |

| Byproducts | Sulfinate salts | Minimal |

| Energy Consumption | High | Low |

Cycloisomerization of Propargylic Amides

Cycloisomerization offers a metal-free route to oxazoles. Propargylic amides derived from pyridine-4-amine undergo silica gel-mediated cyclization at room temperature, forming this compound in 75–80% yields (Fig. 2A). The reaction proceeds via oxazoline intermediates, which isomerize under mild acidic conditions. This method is notable for its functional group tolerance and scalability.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [bmim][BF₄]) serve as green solvents and catalysts for oxazole formation. A 2024 protocol combined pyridine-4-carboxylic acid, ammonium acetate, and phenyltrimethylammonium bromide in [bmim][BF₄], achieving 90% yield via in situ bromination and cyclization (Fig. 2B). The ionic liquid is recyclable for up to five cycles without significant activity loss, aligning with sustainable chemistry principles.

Multi-Component Reactions (MCRs)

Three-Component Coupling

A novel three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids was adapted for this compound synthesis. Lithiated methoxyallene reacts with pyridine-4-carbonitrile and acetic acid, forming a pyridin-4-ol intermediate that undergoes oxidative dehydrogenation to yield the target compound (Fig. 3A). This one-pot method achieves 70–75% yields and excellent regioselectivity.

Palladium-Catalyzed Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| [Pd(PPh₃)₄] | K₂CO₃ | DMF | 110 | 82 |

| Pd(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 78 |

| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 75 |

Green Chemistry Innovations

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Pyridin-4-yl-1,2-oxazole derivatives?

- Methodological Answer : The synthesis often employs [3+2] cycloaddition reactions between nitrile oxides and acetylenic precursors. For example, Zanak et al. developed an isoxazole strategy involving regioselective cyclization under mild conditions, yielding the oxazole core with pyridine substituents . Microwave-assisted synthesis can also enhance reaction efficiency by reducing time and improving yields in solvent-free systems . Purification typically involves column chromatography or recrystallization to isolate high-purity products.

Q. How is the crystal structure of this compound derivatives validated?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard. The refinement process includes iterative modeling of electron density maps and validation with tools like PLATON to check for geometric distortions. SHELXL’s robust algorithms handle twinning and high-resolution data, ensuring accurate bond-length and angle measurements .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR detects functional groups like C=N and C-O bonds in the oxazole ring. For crystallinity assessment, powder XRD complements single-crystal data .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing novel this compound analogs?

- Methodological Answer : Design of Experiments (DoE) systematically evaluates variables (e.g., temperature, solvent polarity, catalyst loading). For instance, solvent-free microwave synthesis reduces side reactions, while palladium catalysts enable cross-coupling for aryl substituents. Kinetic studies using in-situ IR or HPLC track intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. Molecular docking (AutoDock Vina) identifies binding modes, while SAR studies systematically modify substituents (e.g., pyridine position, oxazole methylation) to isolate activity drivers. Conflicting cytotoxicity data may arise from off-target effects, necessitating proteomic profiling .

Q. How to design a structure-activity relationship (SAR) study for this compound-based inhibitors?

- Methodological Answer :

Substitution Patterns : Vary substituents at the pyridine (C-2, C-3) and oxazole (C-4, C-5) positions.

Computational Modeling : Use DFT calculations (Gaussian) to assess electronic effects and docking simulations (Schrödinger) to predict binding affinity.

Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition IC₅₀) followed by ADMET profiling for lead optimization.

Example: Karrouchi et al. linked pyrazole substituents to enhanced antibacterial activity, guided by electrostatic potential maps .

Q. What crystallographic challenges arise in studying this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include disorder in flexible substituents and twinning. Strategies:

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Refinement : SHELXL’s TWIN and BASF commands model twinned domains, while SQUEEZE (PLATON) accounts for solvent regions .

Data Contradiction and Validation

Q. How should researchers validate unexpected reactivity or stability data for this compound?

- Methodological Answer :

- Replicate Experiments : Ensure reproducibility across independent labs.

- Analytical Cross-Check : Use LC-MS to confirm product identity and TGA/DSC for thermal stability.

- Mechanistic Studies : Isotopic labeling (²H/¹³C) traces reaction pathways, while computational MD simulations explore degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.